molecular formula C9H6FNO B1442284 6-Fluoro-1H-indole-2-carbaldehyde CAS No. 933746-81-7

6-Fluoro-1H-indole-2-carbaldehyde

Cat. No. B1442284
M. Wt: 163.15 g/mol
InChI Key: PZFGWBJNOHHZDK-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indole-2-carbaldehyde is a chemical compound with the linear formula C9H6FNO . It has a molecular weight of 163.15 and is stored under nitrogen at a temperature of 4°C . It is a solid substance .


Molecular Structure Analysis

The InChI code for 6-Fluoro-1H-indole-2-carbaldehyde is 1S/C9H6FNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H . This indicates the presence of a fluorine atom at the 6th position of the indole ring and a carbaldehyde group at the 2nd position.


Physical And Chemical Properties Analysis

6-Fluoro-1H-indole-2-carbaldehyde is a solid substance . It is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Versatile Electrophile in Synthesis

6-Fluoro-1H-indole-2-carbaldehyde demonstrates its versatility as an electrophile in the synthesis of various heterocyclic compounds. For instance, it reacts regioselectively with different nucleophiles to produce trisubstituted indole derivatives, including novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).

Fluorescent Probe Development

This compound plays a crucial role in the development of novel fluorescent probes. It's used in the synthesis of carbazole borate esters, which include indole, to create near-infrared fluorescence probes, demonstrating its potential in bioimaging and diagnostic applications (Shen You-min, 2014).

Chemical Transformations and Ring Closures

6-Fluoro-1H-indole-2-carbaldehyde is involved in various ring closures and transformations. For example, it undergoes acid-catalyzed ring closures and transformations, leading to dihydrochromeno[3,2-b]azet-2(1H)-ones and related compounds (Bertha et al., 1998).

Sensor Development

It's used in the creation of indole-based sensors. An indole-based receptor derived from 6-Fluoro-1H-indole-2-carbaldehyde acts as a selective turn-on fluorescent sensor for hydrogen sulfate ion, showing its applicability in environmental monitoring and analytical chemistry (Wan et al., 2014).

Gold-Catalyzed Cycloisomerizations

The compound is pivotal in gold-catalyzed cycloisomerizations to prepare indole-2-carbaldehydes and indolin-3-ols, highlighting its role in facilitating complex organic transformations (Kothandaraman et al., 2011).

Synthesis of Functional Derivatives

Sequential reactions involving 6-Fluoro-1H-indole-2-carbaldehyde lead to the formation of functional derivatives of indole and pyridine, underscoring its utility in synthesizing diverse organic molecules with potential pharmacological applications (Dotsenko et al., 2018).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

Indole derivatives, such as 6-Fluoro-1H-indole-2-carbaldehyde, have diverse biological activities and hold immense potential for further exploration for therapeutic possibilities . They are essential and efficient chemical precursors for generating biologically active structures .

properties

IUPAC Name

6-fluoro-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFGWBJNOHHZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699627
Record name 6-Fluoro-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1H-indole-2-carbaldehyde

CAS RN

933746-81-7
Record name 6-Fluoro-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1H-indole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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